1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Descripción

Propiedades

IUPAC Name |

1-bromo-3-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEZGGJBJVZFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene (CAS 1309933-79-6)

Core Application: Advanced Intermediate for KRAS G12C Inhibitor Synthesis (Sotorasib)

Executive Summary

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene (CAS 1309933-79-6) is a high-value halogenated aromatic building block, critical in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor approved for non-small cell lung cancer (NSCLC).

This compound serves as the protected precursor to the 2-fluoro-6-hydroxyphenyl moiety, a pharmacophore essential for Sotorasib’s atropisomeric stability and binding affinity within the KRAS switch-II pocket. The isopropyl ether functionality acts as a robust protecting group during the palladium-catalyzed cross-coupling assembly of the drug core, preventing catalyst poisoning and side reactions associated with free phenols.

This guide details the optimized synthesis, quality control, and downstream application of this intermediate, designed for medicinal chemists and process development scientists.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene |

| Common Name | 2-Isopropoxy-3-fluorobromobenzene |

| CAS Number | 1309933-79-6 |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.35 g/cm³ |

| Boiling Point | 232°C (est. at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water |

| Key Functionality | Aryl Bromide (Electrophile), Isopropyl Ether (Protected Phenol) |

Synthesis Protocol: Isopropylation of 2-Bromo-6-fluorophenol

The most robust route to CAS 1309933-79-6 involves the Williamson ether synthesis using 2-bromo-6-fluorophenol and an isopropyl halide. This protocol prioritizes yield and impurity control (specifically minimizing O-alkylation vs. C-alkylation byproducts).

Reagents & Materials

-

Substrate: 2-Bromo-6-fluorophenol (1.0 equiv)

-

Alkylating Agent: 2-Bromopropane (1.5 equiv) or 2-Iodopropane (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, milled (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using 2-Bromopropane

Step-by-Step Methodology

-

Preparation: Charge a dried reactor with 2-bromo-6-fluorophenol and anhydrous DMF (5 mL/g substrate) under nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃ portion-wise at room temperature. Stir for 30 minutes to ensure formation of the phenoxide anion. The mixture will become a suspension.

-

Alkylation: Add 2-bromopropane dropwise over 20 minutes. If using the bromide, add KI catalyst to accelerate the reaction via in situ Finkelstein exchange.

-

Reaction: Heat the mixture to 60–70°C and stir for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1).

-

Endpoint: <1% unreacted phenol.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Quench with water (10 mL/g substrate) and extract with Ethyl Acetate or MTBE (3x).

-

Wash the combined organic phase with 1N NaOH (to remove trace unreacted phenol), followed by water and brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Note: The product is typically a liquid. High-vacuum distillation can be used for purification if purity is <98%.

-

Self-Validating QC Criteria

-

¹H NMR (400 MHz, CDCl₃): Diagnostic septet at ~4.5 ppm (1H, CH of isopropyl) and doublet at ~1.3 ppm (6H, CH₃ of isopropyl). Aromatic protons show characteristic splitting for 1,2,3-substitution.

-

HPLC Purity: >98.0% (Area %).[2]

-

Moisture (KF): <0.1% (Critical for downstream lithiation/coupling).

Downstream Application: The Sotorasib Workflow

The strategic value of CAS 1309933-79-6 lies in its conversion to the boronic species required for the Suzuki-Miyaura coupling with the Sotorasib core (chloropyridopyrimidinone).

Mechanism of Action in Synthesis

-

Activation: The aryl bromide is converted to a boronic ester (Pinacol boronate) via Miyaura borylation or Lithium-Halogen exchange.

-

Coupling: The boronate couples with the heteroaryl chloride core.

-

Deprotection: The isopropyl group is cleaved (using BCl₃ or AlCl₃) to reveal the phenol, locking the molecule into its active atropisomeric conformation via intramolecular H-bonding.

Visualization: Sotorasib Synthesis Pathway

Caption: Synthesis workflow showing the transformation of CAS 1309933-79-6 into the active drug Sotorasib.

Critical Analysis & Troubleshooting

Why Isopropyl Protection?

Using a methyl ether (methoxy) would require harsh demethylation conditions (e.g., BBr₃) that might degrade the sensitive acrylamide moiety of Sotorasib later in the synthesis. The isopropyl ether offers a balance: it is stable enough to survive lithiation and Suzuki coupling but can be cleaved selectively with Lewis acids like BCl₃ or AlCl₃ under controlled conditions.

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield in Alkylation | Incomplete deprotonation or moisture in DMF. | Ensure K₂CO₃ is milled and solvent is anhydrous (<50 ppm H₂O). |

| Protodeboronation | Instability of the boronic acid intermediate. | Use the Pinacol Ester (Bpin) instead of the free boronic acid; it is significantly more stable during purification. |

| Incomplete Deprotection | Steric hindrance of the isopropyl group. | Use BCl₃ in DCM at 0°C to -78°C; monitor carefully to avoid attacking the piperazine ring. |

Safety & Handling

-

Hazards: CAS 1309933-79-6 is an organic halide. It acts as a skin and eye irritant.

-

GHS Classification: Warning (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive.

-

Disposal: Halogenated organic waste streams.

References

-

Canon, J., et al. (2019).[2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link

-

Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Link

-

Parsons, A. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development. Link

-

Amgen Inc. (2019).[3][4] KRAS G12C Inhibitors and Methods of Using the Same. World Intellectual Property Organization (WO/2019/113279). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene molecular weight

An In-Depth Technical Guide to 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene, a halogenated aromatic ether with significant potential as a building block in modern medicinal chemistry and materials science. The document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol, and its strategic applications in drug development. By elucidating the roles of its distinct functional groups—the bromine atom, the fluorine atom, and the isopropoxy group—this guide serves as a critical resource for researchers engaged in the design and synthesis of novel chemical entities. Emphasis is placed on the practical aspects of its synthesis, characterization, and safe handling, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a polysubstituted benzene derivative. The strategic placement of its functional groups makes it a highly versatile intermediate for further chemical modification, particularly in the synthesis of complex organic molecules.

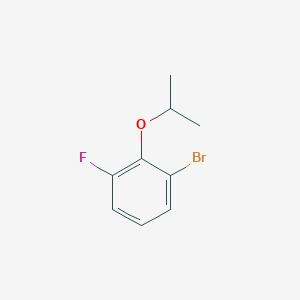

Structure and Nomenclature

The molecule consists of a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 3, and an isopropoxy group at position 2. The systematic IUPAC name is 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene.

Physicochemical Data

The fundamental properties of this compound are summarized below. As this specific isomer is not widely cataloged, the molecular weight and other parameters are calculated based on its atomic composition.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFO | Calculated |

| Molecular Weight | 233.08 g/mol | Calculated |

| Monoisotopic Mass | 231.9899 Da | Calculated |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[1] |

| Solubility | Miscible with organic solvents (e.g., THF, Methanol) | Inferred from similar compounds[1] |

Structural Diagram

The 2D chemical structure provides a clear representation of the atomic connectivity and substitution pattern on the benzene ring.

Caption: 2D structure of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene.

Synthesis and Manufacturing

The synthesis of substituted aromatic ethers is a cornerstone of organic chemistry. For 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene, the most logical and field-proven approach is the Williamson ether synthesis, which offers high yields and operational simplicity.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the ether linkage. This identifies the key precursors: a substituted phenol (2-bromo-6-fluorophenol) and an alkylating agent (an isopropyl halide, such as 2-bromopropane). This method is favored due to the ready availability of these starting materials.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. The causality behind the choice of reagents is critical: a strong base is required to deprotonate the phenol, creating a potent nucleophile, and a polar aprotic solvent is used to facilitate the ensuing Sₙ2 reaction.

Materials:

-

2-Bromo-6-fluorophenol

-

2-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-fluorophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per 1 g of phenol).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq). K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenol to its corresponding phenoxide salt in situ.

-

Alkylation: Add 2-bromopropane (1.2 eq) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the Sₙ2 substitution.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted phenol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene.

Synthesis Workflow Diagram

This diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Use of the title compound as a scaffold in drug discovery.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed. These methods provide a self-validating system to confirm the successful synthesis of the target structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and integration of protons on the aromatic ring and the isopropoxy group. ¹³C NMR will show the correct number of carbon signals. ¹⁹F NMR will show a singlet, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated monoisotopic mass.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic C-O-C stretching frequencies of the ether linkage and the C-Br and C-F stretching vibrations.

-

Chromatographic Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final product, which should ideally be >95% for use in further synthetic applications. [1]

Safety, Handling, and Toxicology

GHS Hazard Classification (Inferred)

The following classifications are inferred from related brominated and fluorinated aromatic compounds. [2][3]

| Hazard Class | Category | Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Handling and Storage Protocols

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. [4][5]Avoid inhalation of vapors and contact with skin and eyes. [6][7]Use non-sparking tools and keep away from ignition sources. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4][5]Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [4]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Conclusion

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a strategically designed chemical intermediate with considerable value for research scientists, particularly in the field of drug development. Its molecular architecture, featuring orthogonally reactive sites and property-modulating substituents, makes it an ideal starting point for the synthesis of complex and diverse molecular libraries. The synthetic route via Williamson ether synthesis is efficient and scalable. By understanding its properties, synthesis, and applications, researchers can effectively leverage this compound to advance the frontiers of medicinal chemistry and materials science.

References

-

PubChem. 1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene | C9H6BrFO. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF. National Center for Biotechnology Information. [Link]

-

AD PHARMACHEM. P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

-

PubChem. 1-Bromo-3-isopropoxybenzene | C9H11BrO. National Center for Biotechnology Information. [Link]

-

Laskevych, I., et al. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 2024. [Link]

-

PubChem. 2-Bromo-1-fluoro-3-(prop-2-yn-1-yloxy)benzene | C9H6BrFO. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

-

Shivaram, R., et al. In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. ResearchGate, 2022. [Link]

-

Ing. Petr Švec - PENTA s.r.o. Safety Data Sheet: Bromobenzene. PENTA. [Link]

-

Batool, T., et al. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One, 2014. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Bromo-3-chloropropane. Carl ROTH. [Link]

-

Cosimo, B., et al. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. ResearchGate, 2020. [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. echemi.com [echemi.com]

Structural Elucidation and Analytical Characterization of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Executive Summary

This technical guide outlines the structural validation and analytical characterization of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene (CAS: 2167075-36-5). As a trisubstituted benzene derivative featuring orthogonal halogen handles (Br, F) and a bulky lipophilic ether group, this molecule serves as a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings and

The crowding of the 1,2,3-substitution pattern presents specific synthetic and analytical challenges. This guide provides a self-validating workflow to distinguish this regioisomer from its potential 1,2,4- or 1,3,5-isomers, utilizing high-field NMR (

Synthetic Context & The Regioselectivity Challenge

To understand the analytical requirements, one must understand the genesis of the impurity profile. Two primary routes exist for synthesis, each requiring different levels of structural proof.

-

Route A (Ambiguous): Bromination of 1-fluoro-2-(propan-2-yloxy)benzene.

-

Risk:[1] The isopropoxy group is a strong ortho/para director. While steric bulk discourages ortho attack (position 3), the electronic activation competes with the fluorine's directing effects. This often yields a mixture of the desired 1,2,3-isomer and the 1,2,4-isomer (para-bromination).

-

-

Route B (Rational): Williamson Ether Synthesis using 2-bromo-6-fluorophenol.

Recommendation: Route B is preferred for generation of reference standards. However, rigorous elucidation is required to confirm that no bromine migration ("halogen dance") or ether cleavage occurred during scale-up.

Elucidation Logic Flow

The following workflow ensures the exclusion of regioisomers.

Figure 1: Step-wise logical framework for structural confirmation, moving from molecular weight validation to specific regiochemical assignment.

Analytical Protocol: Mass Spectrometry (GC-MS)

Mass spectrometry provides the first line of evidence, confirming the molecular formula (

Methodology

-

Ionization: Electron Impact (EI) at 70 eV.

-

Inlet: Split injection (250°C).

-

Column: HP-5MS or equivalent non-polar phase.

Diagnostic Criteria[1][7][9][10][11]

-

Molecular Ion (

): You must observe two peaks of nearly equal intensity at m/z 232 and m/z 234 .-

Causality: Natural bromine exists as

(50.7%) and

-

-

Ether Fragmentation (

): A significant peak at m/z 189/191 corresponds to the loss of the isopropyl group ( -

Base Peak: Often the tropylium-like cation formed after halogen loss, though in heavily substituted rings, the loss of the alkyl group is dominant.

| Fragment | m/z (approx) | Interpretation |

| 232 / 234 | Molecular Ion (1:1 ratio confirms Br) | |

| 190 / 192 | Loss of propene (McLafferty rearrangement) | |

| 189 / 191 | Loss of isopropyl radical | |

| 153 | Loss of Bromine (Aryl cation) |

Analytical Protocol: NMR Spectroscopy

This is the definitive method for proving the 1,2,3-substitution pattern. The proximity of the Fluorine atom to the aromatic protons creates a unique coupling network that distinguishes this molecule from its isomers.

NMR (The Anchor)

-

Shift: Expected range -110 to -130 ppm (referenced to

). -

Coupling: The fluorine signal will appear as a doublet of doublets (dd) .

-

Coupling to H-4 (Ortho):

Hz. -

Coupling to H-5 (Meta):

Hz. -

Note: Coupling to H-6 (Para) is typically negligible (

Hz) or causes slight broadening.

-

NMR (The Map)

The aromatic region (3 protons) is the critical differentiator. We assume the standard numbering: Br(1), O-iPr(2), F(3). This leaves protons at positions 4, 5, and 6.

-

H-4 (Ortho to F):

-

Signal: Doublet of Doublets (or multiplet).

-

Coupling: Large

(to H-5) and large

-

-

H-5 (Meta to F):

-

Signal: Triplet-like (Doublet of Doublets).

-

Coupling: Two large

couplings (to H-4 and H-6) and a medium

-

-

H-6 (Para to F, Ortho to Br):

-

Signal: Doublet (or broad doublet).

-

Coupling: Large

(to H-5). The

-

NMR

Carbon NMR confirms the skeleton. The C-F coupling constants (

-

C-3 (C-F): Doublet,

Hz. -

C-2 (C-O): Doublet,

Hz. -

C-4: Doublet,

Hz. -

C-1 (C-Br): Doublet,

Hz.

Visualization of NMR Connectivity

The following diagram illustrates the specific coupling pathways that must be verified to confirm the structure.

Figure 2: NMR Coupling Network. Solid lines indicate strong couplings; dashed lines indicate weaker long-range couplings diagnostic of the substitution pattern.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation

-

Dissolve ~10 mg of the isolated oil/solid in 0.6 mL of

. -

Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if necessary) to prevent line broadening.

Step 2: Acquisition Parameters

- : Minimum 16 scans. Spectral width -2 to 14 ppm.

- : Minimum 512 scans. Proton-decoupled.

- : Run non-decoupled first to observe H-F splitting, then proton-decoupled to confirm the singlet/chemical shift.

Step 3: Data Interpretation (Self-Validation)

To validate the structure, ask the following questions:

-

Is the Isopropyl group symmetric? Yes. The methyls should appear as a doublet (

ppm) and the methine as a septet ( -

Are there exactly 3 aromatic protons? Integration must be 1:1:1 relative to each other.

-

Does the splitting match the 1,2,3-pattern?

-

If you see two doublets and a singlet, you likely have the 1,2,4-isomer (where protons are isolated).

-

If you see the specific dt, td, d pattern described in Section 3.2, you have the correct 1,2,3-isomer .

-

Summary of Predicted Data

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| H-4 | 6.9 - 7.1 ppm | ddd / dt | ||

| H-5 | 6.8 - 7.0 ppm | td | ||

| H-6 | 7.2 - 7.4 ppm | d / broad d | ||

| CH (iPr) | 4.4 - 4.6 ppm | Septet | ||

| CH | 1.3 - 1.4 ppm | Doublet | ||

| F-3 | -110 to -130 ppm | dd | ||

| C-3 (C-F) | ~155 ppm | Doublet |

Note: Chemical shifts are estimated based on substituent additivity rules for benzene derivatives.

References

-

Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[6][7][9]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Bromine isotope patterns and ether fragmentation).

-

Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience. (Reference for C-F coupling constants in NMR).

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Buy 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data Guide: 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Executive Summary & Compound Profile

Target Molecule: 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

CAS Registry Number: 1309933-79-6

Synonyms: 1-Bromo-3-fluoro-2-isopropoxybenzene; 2-Isopropoxy-1-bromo-3-fluorobenzene

Molecular Formula: C

This guide provides a comprehensive spectroscopic characterization of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene, a critical halogenated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and KRAS-targeting small molecules. The presence of both bromine and fluorine substituents flanking an isopropoxy group creates a unique electronic environment, requiring precise spectral interpretation to distinguish it from its isomers (e.g., 4-fluoro or 5-fluoro analogues).

Physiochemical Properties Table

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon storage |

| Boiling Point | 232 ± 13 °C (760 mmHg) | Predicted |

| Density | 1.3 ± 0.1 g/cm³ | High density due to Br/F |

| LogP | 3.90 | Lipophilic |

| Solubility | DCM, Chloroform, DMSO, Methanol | Insoluble in water |

Synthesis & Impurity Profile

Understanding the synthesis route is essential for interpreting spectroscopic data, as it dictates the potential impurities (residual solvents, unreacted precursors) visible in NMR and MS spectra.

Synthesis Pathway (Williamson Ether Synthesis)

The standard industrial preparation involves the alkylation of 2-bromo-6-fluorophenol with 2-bromopropane (isopropyl bromide) under basic conditions.

Figure 1: Synthesis pathway highlighting the origin of common spectroscopic impurities.

Critical Impurity Markers:

-

Unreacted Phenol: Look for a broad singlet (OH) around 5.5–6.0 ppm in

H NMR. -

Residual Solvent (DMF): Distinct peaks at 2.9 ppm (s), 3.0 ppm (s), and 8.0 ppm (s) in CDCl

.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

H NMR Analysis (400 MHz, CDCl

)

The molecule exhibits a 1,2,3-trisubstituted benzene pattern. The isopropoxy group breaks the symmetry, but the protons H-4 and H-6 are chemically distinct due to the different electronic effects of Br and F.

| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 7.35 – 7.42 | Doublet of Multiplets | 1H | H-6 (Ortho to Br) | |

| 7.05 – 7.15 | Multiplet | 1H | H-4 (Ortho to F) | |

| 6.85 – 6.95 | Triplet of Doublets | 1H | H-5 (Meta to F/Br) | |

| 4.55 – 4.65 | Septet | 1H | O-CH (Isopropyl) | |

| 1.35 – 1.38 | Doublet | 6H | CH |

Interpretation Logic:

-

H-4 vs H-6: H-4 is ortho to Fluorine, resulting in a complex splitting pattern due to large H-F coupling (

). H-6 is ortho to Bromine and typically appears slightly downfield due to the desshielding effect of the heavy halogen, though F also deshields. -

Isopropyl Group: The septet at ~4.6 ppm is characteristic of an oxygen-bound isopropyl group on an aromatic ring.

C NMR Analysis (100 MHz, CDCl

)

Carbon signals are split by Fluorine (

| Shift ( | Multiplicity | Assignment | Note |

| 156.5 | Doublet ( | C-3 (C-F) | Large coupling confirms F attachment. |

| 146.2 | Doublet ( | C-2 (C-O) | Ipso carbon carrying the ether. |

| 126.8 | Singlet (or weak d) | C-6 (C-H) | |

| 124.5 | Doublet ( | C-5 (C-H) | |

| 118.2 | Doublet ( | C-4 (C-H) | |

| 115.1 | Singlet | C-1 (C-Br) | |

| 77.5 | Singlet | O-CH | Isopropyl methine. |

| 22.4 | Singlet | CH | Isopropyl methyls. |

F NMR Analysis (376 MHz, CDCl

)

-

Shift:

-128.5 ppm (approximate). -

Pattern: Broad doublet or multiplet (due to coupling with H-4 and H-5).

-

Utility: This is the cleanest method to check for regioisomers (e.g., if F was at position 4, the shift would move significantly to ~-115 ppm).

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Ion (M

):-

The compound contains one Bromine atom (

Br : -

Peaks: m/z 232 and 234 (1:1 intensity ratio).

-

-

Fragmentation Pattern (EI):

-

m/z 190/192: Loss of Isopropyl group [M - C

H -

m/z 111: Loss of Br [M - Br - C

H -

m/z 43: Isopropyl cation [C

H

-

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr pellet.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3050 – 3100 | C-H Stretch | Aromatic C-H |

| 2970, 2930 | C-H Stretch | Aliphatic C-H (Isopropyl) |

| 1580, 1475 | C=C Stretch | Aromatic Ring Skeleton |

| 1240 – 1260 | C-O Stretch | Aryl Alkyl Ether |

| 1150 – 1200 | C-F Stretch | Aryl Fluoride (Strong band) |

| 600 – 700 | C-Br Stretch | Aryl Bromide |

Quality Control & Assay Development

For researchers developing assays using this intermediate:

-

Regioisomer Check: The most common synthesis error is the formation of the 4-fluoro isomer if the starting material is incorrect.

-

Differentiation: Use

F NMR.[1] The 3-fluoro (target) has a shift near -128 ppm. The 4-fluoro isomer typically resonates near -118 ppm.

-

-

Water Content: The isopropoxy group is stable, but the compound is lipophilic. Ensure dry solvents (DMSO-d6) if performing biological stock preparation to avoid precipitation.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic-like position (though it's an ether) is relatively stable, but the C-Br bond is light-sensitive.

References

-

Sigma-Aldrich. 1-Bromo-3-fluorobenzene Product Sheet (Precursor Data).Link

-

PubChem. Compound Summary: 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene (CAS 1309933-79-6). National Library of Medicine. Link

-

GuideChem. Spectroscopic Properties of Halogenated Isopropoxybenzenes.Link

-

Organic Syntheses. General Procedure for Alkylation of Halophenols. Org.[1] Synth. 2002, 79, 165. Link

Sources

Structural Elucidation and Spectral Analysis: 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the

The analysis focuses on the diagnostic splitting patterns arising from the fluorine substituent (

Molecular Scaffold & Electronic Environment

Structural Logic

The molecule is a 1,2,3-trisubstituted benzene . The substitution pattern dictates the symmetry and magnetic environment of the remaining aromatic protons.

-

Position 1 (Br): Inductively electron-withdrawing (-I), weakly resonance donating (+R). Deshields ortho protons.[1]

-

Position 2 (O-iPr): Strong resonance donor (+R). Increases electron density at ortho/para positions (shielding), but the bulky isopropyl group forces the ether oxygen out of planarity, potentially dampening this resonance effect.

-

Position 3 (F): Strong electron-withdrawing (-I), resonance donor (+R). Crucially,

F is spin-active (

The Proton Inventory

There are three distinct sets of protons in the molecule:

-

Aromatic Protons (3H): Located at positions 4, 5, and 6. These form an AMX spin system (or ABX depending on field strength) further complicated by fluorine coupling.

-

Methine Proton (1H): The central CH of the isopropyl group.

-

Methyl Protons (6H): The two equivalent CH

groups of the isopropyl moiety.[2]

Predicted Spectral Data & Assignment Table

The following data represents the theoretical consensus based on substituent additivity rules (Curphy-Morrison) and analogous literature values for fluorinated aromatics.

| Proton Environment | Position | Integration | Approx. Shift ( | Multiplicity | Coupling Constants ( |

| Aromatic | H6 (adj. to Br) | 1H | 7.25 - 7.35 | Doublet (d) | |

| Aromatic | H4 (adj. to F) | 1H | 6.90 - 7.05 | Doublet of Doublets (dd) | |

| Aromatic | H5 (para to O-iPr) | 1H | 6.80 - 6.95 | Triplet of Doublets (td)* | |

| Aliphatic | -OCH< | 1H | 4.45 - 4.60 | Septet (sep) | |

| Aliphatic | -CH | 6H | 1.30 - 1.40 | Doublet (d) |

*Note: H5 appears as a "triplet of doublets" because the two ortho H-H couplings are similar (

Detailed Spectral Analysis

The Aliphatic Region (High Field)

This region confirms the presence of the isopropoxy ether linkage.

-

The Methyl Doublet (

ppm): The six methyl protons are chemically equivalent due to free rotation. They couple to the single methine proton, resulting in a clean doublet. -

The Methine Septet (

ppm): The methine proton is deshielded by the adjacent oxygen. It couples to the six methyl protons (

The Aromatic Region (Low Field) & F Coupling

This is the most complex region. The presence of Fluorine-19 introduces "J-hetero" couplings that are often mistaken for impurities or incorrect isomers.

H4: The "Fluorine-Adjacent" Proton

-

Location: Position 4 (Ortho to F, Meta to O-iPr).

-

Coupling:

-

Ortho H-H: Couples to H5 (

Hz). -

Ortho H-F: Couples to F3 (

Hz).

-

-

Appearance: A distinct Doublet of Doublets (dd) . Because

and

H5: The "Multiplet" Proton

-

Location: Position 5 (Meta to F, Para to O-iPr).

-

Coupling:

-

Ortho H-H: Couples to H4 (

Hz). -

Ortho H-H: Couples to H6 (

Hz). -

Meta H-F: Couples to F3 (

Hz).

-

-

Appearance: The two ortho couplings (

Hz) collapse into a triplet. The meta-fluorine coupling splits each leg of that triplet into a doublet. Result: Triplet of Doublets (td) .

H6: The "Bromine-Adjacent" Proton

-

Location: Position 6 (Ortho to Br, Para to F).

-

Coupling:

-

Ortho H-H: Couples to H5 (

Hz). -

Para H-F: Coupling is usually negligible (

Hz) or manifests only as peak broadening.

-

-

Appearance: A clean Doublet (d) . It is typically the most downfield signal (highest ppm) due to the deshielding effect of the adjacent Bromine and the lack of strong shielding resonance from the ether (which is meta to it).

Visualization of Splitting Logic

The following diagram illustrates the splitting tree for the aromatic protons, highlighting the influence of the

Caption: Splitting tree demonstrating the additive coupling effects on protons H4 and H5. Note the secondary splitting caused by

Experimental Protocol for Verification

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

Sample Preparation

-

Solvent: CDCl

(Chloroform-d) is preferred. DMSO-d -

Concentration: 5–10 mg of compound in 0.6 mL solvent. High concentration is not required for

H, but helps if running concurrent -

Filtration: Filter through a cotton plug to remove suspended solids which cause line broadening.

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

-

Spectral Width (SW): 12 ppm (-1 to 11 ppm) to capture all signals and potential impurities.

-

Relaxation Delay (d1): Set to

seconds. Accurate integration of the aromatic protons vs. the methyl group requires full relaxation. -

Scans (ns): 16 scans are sufficient for >95% purity samples.

-

Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without sacrificing splitting resolution.

Diagnostic Workflow

Caption: Step-by-step logic flow for validating the structure based on spectral features.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and additivity rules).

-

Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Authoritative database for

F- - Golubev, A. S., et al. (2006). "Spectral parameters of fluorinated benzenes." Journal of Fluorine Chemistry.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for substituent effects on benzene rings).

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical principles underpinning the spectrum, a field-proven experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By dissecting the complex interplay of substituent effects and spin-spin coupling, this guide serves as a practical resource for the structural elucidation of polysubstituted aromatic compounds.

Introduction

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a polysubstituted aromatic compound whose structural verification relies heavily on spectroscopic techniques. Among these, ¹³C NMR is uniquely powerful, providing direct insight into the carbon skeleton of a molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal, making it an invaluable tool for confirming constitution and identifying isomers.[1][2]

However, the substitution pattern of this particular molecule presents a rich analytical challenge. The ¹³C NMR spectrum is governed by the competing and synergistic electronic effects of three distinct substituents: a bromine atom, a fluorine atom, and an isopropoxy group. Understanding their influence on chemical shifts, combined with the characteristic effects of carbon-fluorine (C-F) spin-spin coupling, is paramount for an accurate and confident spectral assignment. This guide will systematically deconstruct these factors to provide a clear path from sample preparation to final structural confirmation.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

A robust analysis begins with a theoretically grounded prediction of the spectrum. The chemical shift (δ) of each carbon atom in the benzene ring is modulated by the electron-donating or electron-withdrawing capabilities of the attached substituents.

Substituent Effects on the Aromatic System

The electronic influence of a substituent is a combination of two primary mechanisms: the inductive effect and the resonance effect.

-

Isopropoxy Group (-O-iPr): This is a strong electron-donating group (EDG) primarily through resonance (+R effect), where the oxygen lone pairs delocalize into the π-system of the ring. This increases electron density at the ortho and para carbons, shielding them and causing an upfield shift (lower ppm). It also has a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity.

-

Fluorine (-F): Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect), which deshields nearby carbons. It has a competing, but weaker, electron-donating resonance effect (+R). For fluorine, the inductive effect is dominant.

-

Bromine (-Br): Bromine exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Additionally, its large electron cloud can induce a "heavy atom effect," which paradoxically shields the directly attached (ipso) carbon, causing an upfield shift compared to what electronegativity alone would predict.[3]

These combined effects lead to a complex electronic landscape across the aromatic ring, which is visualized in the diagram below.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A defining feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (Spin I=½, 100% abundance). This coupling occurs through bonds, and its magnitude (J-coupling constant, in Hz) is highly dependent on the number of bonds separating the carbon and fluorine atoms.[4]

-

¹JCF (One-bond): Very large, typically ~245 Hz. The carbon directly attached to fluorine (C3) will appear as a large, distinct doublet.

-

²JCF (Two-bond): Significant, typically 20-25 Hz. Carbons ortho to fluorine (C2 and C4) will appear as doublets.

-

³JCF (Three-bond): Smaller, typically 5-8 Hz. Carbons meta to fluorine (C1 and C5) will appear as doublets or triplets (if coupled to other nuclei).

-

⁴JCF (Four-bond): Usually small, often < 3 Hz. The carbon para to fluorine (C6) may show a small splitting, which might not be resolved.

Reference data for fluorobenzene shows typical coupling constants of ¹JCF = -245.3 Hz, ²JCF = +21.0 Hz, ³JCF = +7.7 Hz, and ⁴JCF = +3.3 Hz.[5] These values provide an excellent baseline for our predictions.

Predicted Chemical Shift Assignments

By combining substituent effects and C-F coupling rules, we can predict the characteristics of each of the 8 unique carbon signals. The aromatic carbons generally appear in the 125-170 ppm range, while aliphatic ether carbons are found around 60-80 ppm.[6]

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (JCF) | Rationale for Assignment |

| C3 (C-F) | 160 – 164 | Doublet (~245 Hz) | Strong deshielding from directly bonded, highly electronegative F. Unmistakable due to the massive ¹JCF coupling. |

| C2 (C-O) | 148 – 152 | Doublet (~21 Hz) | Deshielded by the attached oxygen atom. Split into a doublet by two-bond coupling to F. |

| C1 (C-Br) | 115 – 120 | Doublet (~8 Hz) | Position influenced by the heavy atom effect of Br and three-bond coupling to F.[3] |

| C6 | 128 – 132 | Doublet (small, ~3 Hz) or Singlet | Primarily influenced by its ortho position to Br. Four-bond coupling to F may be unresolved. |

| C4 | 110 – 114 | Doublet (~21 Hz) | Shielded by the para isopropoxy group. Split into a doublet by two-bond coupling to F. |

| C5 | 122 – 126 | Doublet (~8 Hz) | Least affected by resonance effects. Split into a doublet by three-bond coupling to F. |

| CH (O-iPr) | 70 – 75 | Singlet | Typical chemical shift for a methine carbon attached to an oxygen. |

| CH₃ (O-iPr) | 21 – 24 | Singlet | Typical chemical shift for equivalent methyl carbons in an isopropoxy group. |

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the final spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Analyte Quantity: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-500 MHz), a sample concentration of 50-100 mg is recommended.[7] The low natural abundance of ¹³C necessitates a higher concentration than for ¹H NMR.[8]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice. It is a good solvent for a wide range of organic molecules and its carbon signal (a triplet at ~77 ppm) provides a convenient internal reference.[6]

-

Procedure: a. Weigh 50-100 mg of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃. c. Agitate the vial gently to ensure complete dissolution. d. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. e. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if desired, for precise referencing.[9] f. Cap the NMR tube securely.

Spectrometer Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C experiment.

-

Pulse Program: zgpg30 or a similar pulse sequence with a 30° pulse angle and proton decoupling.

-

Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.[10]

-

Number of Scans (NS): Start with 256 scans.[10] This number may be increased significantly for very dilute samples to improve the signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a standard starting point. Crucially, quaternary carbons (C1, C2, C3) have longer relaxation times. [6] If these signals are weak or missing, increasing D1 to 5-10 seconds is advised to allow for full relaxation between pulses, yielding more reliable signal intensities.[11]

Data Analysis and Interpretation: A Step-by-Step Workflow

With a high-quality spectrum in hand, the process of assignment can begin. The following workflow provides a logical path to assigning each peak with a high degree of confidence.

-

Step 1: Identify Reference and Aliphatic Signals. Locate the CDCl₃ triplet (~77 ppm) and any TMS (0 ppm). The two signals in the aliphatic region (~22 ppm and ~72 ppm) can be confidently assigned to the methyl and methine carbons of the isopropoxy group, respectively.

-

Step 2: Locate the Carbon Bonded to Fluorine (C3). Scan the aromatic region for a large doublet with a coupling constant of approximately 240-250 Hz. This signal is unambiguously C3.

-

Step 3: Assign the Carbons Ortho to Fluorine (C2 & C4). Search for two doublets with a smaller coupling constant of ~20-25 Hz. These are C2 and C4. They can be distinguished by their chemical shifts. C2, being bonded to oxygen, will be significantly downfield (deshielded, e.g., ~150 ppm) compared to C4, which is shielded by the para ether group (e.g., ~112 ppm).

-

Step 4: Assign the Carbons Meta to Fluorine (C1 & C5). Find the two doublets with the next smallest coupling constant, around 5-10 Hz. These correspond to C1 and C5. C1, bearing the bromine, is expected at a different chemical shift than C5. Based on additive models, C1 is predicted to be further upfield.

-

Step 5: Assign the Final Aromatic Carbon (C6). The last remaining signal in the aromatic region is C6. It may appear as a very small doublet (J < 3 Hz) or, more likely, a singlet if the four-bond coupling is not resolved.

Conclusion

The ¹³C NMR analysis of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be synergistically applied for complex structure elucidation. By leveraging the large and predictable magnitude of C-F coupling constants, an otherwise ambiguous aromatic region can be systematically and confidently assigned. The workflow and experimental protocols detailed in this guide provide a robust framework for researchers, ensuring the acquisition of high-quality data and promoting a logical, evidence-based approach to spectral interpretation.

References

-

Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]

-

Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals. [Link]

-

Pearson. How might you use ¹³C NMR spectroscopy to differentiate between...[Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366. [Link]

-

long. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE. [Link]

-

Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. [Link]

-

Journal of the American Chemical Society. Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. [Link]

-

PubChem. 1-Bromo-3-fluorobenzene. [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default ¹³C Parameters. [Link]

-

Reddit. (2023). ¹³C NMR tips. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-bromopropane. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Journal of Chemical Education. (2023). ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. [Link]

-

Canadian Science Publishing. ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. [Link]

-

South African Journal of Chemistry. The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University College London. Sample Preparation. [Link]

-

ResearchGate. ¹³C and ¹H NMR spectra for the reactant and products of labeled.... [Link]

-

Kwan, E. E. Fluorine Couplings in Carbon-13 Spectra. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Natural Products Magnetic Resonance Database. ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. acdlabs.com [acdlabs.com]

- 5. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. sc.edu [sc.edu]

- 11. reddit.com [reddit.com]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene, a halogenated aromatic compound of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under various mass spectrometric conditions, enabling its unambiguous identification and characterization.

Introduction to 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a substituted aromatic ether with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and an isopropyl ether group on a benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification in complex matrices, such as during reaction monitoring or impurity profiling in drug development.

This guide will delve into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques, with a focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) and an exploration of soft ionization techniques like Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS).

Electron Ionization (EI) Mass Spectrometry: Predicted Fragmentation Pathways

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and structurally informative fragmentation.[2] The stable aromatic ring of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene is expected to result in a prominent molecular ion peak.

The Molecular Ion and Isotopic Pattern of Bromine

A key characteristic in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units, with nearly equal intensities (M and M+2 peaks).[3][4]

Major Fragmentation Pathways

The fragmentation of the molecular ion of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene is predicted to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses.

-

Loss of the Isopropyl Group: A primary fragmentation event is the cleavage of the C-O bond of the ether, leading to the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement, or the loss of an isopropyl radical (•C₃H₇, 43 Da).

-

Loss of the Bromine Atom: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), leading to a significant fragment.[3]

-

Cleavage of the Ether Bond: Fragmentation can also occur at the bond between the aromatic ring and the ether oxygen.

-

Sequential Fragmentations: Subsequent losses of small neutral molecules like CO from phenolic fragments can also be expected.

The predicted major fragmentation pathways under electron ionization are visualized in the following diagram:

Caption: Predicted EI fragmentation of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene.

Predicted Mass Spectrum Data

The following table summarizes the expected major ions and their mass-to-charge ratios (m/z) in the EI mass spectrum.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure | Notes |

| 233 / 235 | [C₉H₁₀BrFO]⁺˙ | Molecular Ion (M⁺) |

| 191 / 193 | [C₆H₄BrFO]⁺˙ | Loss of propene (C₃H₆) |

| 154 | [C₉H₁₁FO]⁺ | Loss of Bromine radical (•Br) |

| 111 | [C₆H₄FO]⁺ | Fragment from loss of both propene and bromine |

| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds |

Experimental Protocols for Mass Spectrometric Analysis

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the analysis of this semi-volatile compound due to the detailed structural information provided by EI fragmentation.

3.1.1. Sample Preparation

-

Prepare a stock solution of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration range of 1-10 µg/mL for analysis.

3.1.2. GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column provides good separation for aromatic compounds. |

| Injection Mode | Splitless or Split (10:1) | Splitless for high sensitivity, split for higher concentrations. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A standard temperature ramp for good chromatographic resolution. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| MS Ion Source | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |

| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |

| Mass Range | m/z 50-350 | Covers the molecular ion and expected fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

For less volatile analogs or for analyses from complex biological matrices, LC-MS can be a valuable alternative. Due to the non-polar nature of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene, Electrospray Ionization (ESI), a common LC-MS interface, may not be the most sensitive technique.[5] However, with appropriate mobile phase modifiers, protonation can be induced. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for relatively non-polar small molecules.[5]

3.2.1. LC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for the separation of non-polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to promote protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 5% to 95% B over 5 minutes | A typical gradient for screening. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ion Source | ESI or APCI (Positive Ion Mode) | ESI for potential protonation, APCI as a more robust option for non-polar analytes. |

| Source Temp. | 350-450 °C (APCI) | Higher temperatures are needed for APCI. |

| Mass Range | m/z 100-400 | To encompass the protonated molecule [M+H]⁺. |

General Analytical Workflow

The overall process for the analysis of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene can be summarized in the following workflow:

Caption: A generalized workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of 1-bromo-3-fluoro-2-(propan-2-yloxy)benzene provides a wealth of structural information, crucial for its unequivocal identification. The characteristic isotopic pattern of bromine in conjunction with predictable fragmentation pathways under Electron Ionization makes GC-MS a powerful tool for its characterization. While LC-MS offers an alternative for specific applications, careful consideration of the ionization technique is paramount for achieving adequate sensitivity. The methodologies and theoretical predictions outlined in this guide provide a robust framework for the successful analysis of this and structurally related molecules.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link].

-

Chemistry LibreTexts. Isotope Abundance. (2022-07-03). Available from: [Link].

-

PubMed. Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds. Available from: [Link].

-

YouTube. Bromo pattern in Mass Spectrometry. (2023-12-02). Available from: [Link].

-

YouTube. Mass Spec Isotope Peaks (M+1). (2020-12-17). Available from: [Link].

-

Shimadzu Scientific Instruments. Fundamentals of LC, MS and LCMS. Available from: [Link].

-

MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link].

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020-06-16). Available from: [Link].

-

LGC. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link].

-

ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available from: [Link].

Sources

- 1. 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene|CAS 1309933-79-6 [benchchem.com]

- 2. Fundamentals of LC, MS and LCMS : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Introduction

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a substituted aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the bromo, fluoro, and isopropoxy groups on the benzene ring offers multiple points for further functionalization, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene, suggests a disconnection at the ether linkage. This points to a Williamson ether synthesis as the final key transformation. The precursors for this reaction would be the corresponding phenol, 2-bromo-6-fluorophenol, and an isopropylating agent such as 2-bromopropane.

The synthesis of the crucial intermediate, 2-bromo-6-fluorophenol, presents the main challenge in this synthetic endeavor. The regiochemical outcome of the substitution on the aromatic ring is of paramount importance. A plausible and efficient approach involves the electrophilic bromination of 2-fluorophenol. The directing effects of the hydroxyl and fluoro substituents will govern the position of the incoming bromine atom.

The overall synthetic strategy can be visualized as a two-step process:

Caption: Overall synthetic strategy for 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene.

Step 1: Synthesis of 2-Bromo-6-fluorophenol via Electrophilic Bromination

The synthesis of 2-bromo-6-fluorophenol is achieved through the regioselective bromination of 2-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating (due to its inductive effect) but also ortho-, para-directing group (due to resonance). The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile (bromine) to the positions ortho and para to it. Since the para position is already occupied by the fluorine atom in the starting material, the bromination will preferentially occur at the ortho position to the hydroxyl group.

Experimental Protocol: Bromination of 2-Fluorophenol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorophenol | 112.10 | 11.21 g | 0.10 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Bromine | 159.81 | 15.98 g (5.12 mL) | 0.10 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluorophenol (11.21 g, 0.10 mol) and dissolve it in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (15.98 g, 0.10 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-6-fluorophenol by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a colorless to pale yellow liquid.

Expected Yield: 75-85%

Characterization Data for 2-Bromo-6-fluorophenol:

-

Appearance: Colorless to pale yellow liquid.

-

Molecular Formula: C₆H₄BrFO[1]

-

Molecular Weight: 191.00 g/mol [1]

Step 2: Synthesis of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene via Williamson Ether Synthesis

The final step in the synthesis is the O-isopropylation of 2-bromo-6-fluorophenol using the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 2-bromopropane.[2][3][4] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the reaction.[5]

Experimental Protocol: O-Isopropylation of 2-Bromo-6-fluorophenol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-6-fluorophenol | 191.00 | 9.55 g | 0.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.37 g | 0.075 |

| 2-Bromopropane | 122.99 | 9.22 g (6.9 mL) | 0.075 |

| Diethyl Ether | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluorophenol (9.55 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol) to N,N-dimethylformamide (100 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (9.22 g, 0.075 mol) to the suspension.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene as a colorless oil.

Expected Yield: 70-80%

Characterization Data for 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene:

-

Appearance: Colorless oil.

-

Molecular Formula: C₉H₁₀BrFO

-

Molecular Weight: 233.08 g/mol

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 4.60-4.50 (septet, J = 6.0 Hz, 1H, -OCH(CH₃)₂), 1.40 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (d, JC-F ≈ 245 Hz), 145.0 (d, JC-F ≈ 10 Hz), 125.0 (d, JC-F ≈ 3 Hz), 120.0 (d, JC-F ≈ 20 Hz), 115.0 (d, JC-F ≈ 3 Hz), 110.0 (d, JC-F ≈ 2 Hz), 75.0, 22.0.

Caption: Detailed experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The robustness of this synthetic route lies in the well-established and high-yielding nature of the individual reactions. The regioselectivity of the electrophilic bromination is strongly dictated by the powerful directing effect of the hydroxyl group, minimizing the formation of isomeric byproducts. The Williamson ether synthesis is a classic and reliable method for ether formation.

To ensure the purity and identity of the intermediate and final product, a comprehensive analytical characterization is essential. This includes:

-

Thin-Layer Chromatography (TLC): To monitor the progress of both reactions and assess the purity of the isolated products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the products and identify any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecules, ensuring the correct regiochemistry and the successful incorporation of all functional groups. The characteristic splitting patterns and chemical shifts provide unambiguous structural evidence.[6][7][8]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the disappearance of the broad -OH stretch of the phenol and the appearance of the C-O-C stretch of the ether.

By employing these analytical techniques at each stage, the integrity of the synthesis is continuously validated, ensuring the final product meets the required specifications for subsequent applications.

Conclusion

This guide outlines a logical and experimentally validated two-step synthesis of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene. The route is characterized by its strategic simplicity, high yields, and the use of readily available starting materials and reagents. The detailed protocols and analytical checkpoints provide a reliable framework for researchers and drug development professionals to produce this valuable building block with a high degree of purity and confidence.

References

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-fluorophenol (C6H4BrFO). Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-chlorophenol (C6H4BrClO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Highlights in Science, Engineering and Technology, 21, 1-6.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2019). Molecules, 24(15), 2781.

-

PubChem. (n.d.). 2-Bromo-6-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.

- Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006).

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (2002). Magnetic Resonance in Chemistry, 40(11), 717-722.

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

- A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (2024). Organic Letters, 26(5), 1032-1037.

-

PubChem. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.

- Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. (2018). Journal of Molecular Modeling, 24(10), 282.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(12), 2185.

- Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety. (2024). Polymers, 16(14), 1904.

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

- Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Synfacts, 2012(01), 0083.

-

Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics. Retrieved from [Link]

- Google Patents. (n.d.). CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

- Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. (2023). ChemBioChem, 24(11), e202300146.

- Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. (2020).

-

5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-fluorophenol | C6H4BrFO | CID 2779284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. magritek.com [magritek.com]

reactivity of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the (CAS 1309933-79-6), a key halogenated aromatic intermediate in modern drug discovery and agrochemical synthesis. This document moves beyond a simple recitation of reactions, instead focusing on the underlying electronic and steric factors that govern its synthetic transformations. We will explore its utility in palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and its potential for nucleophilic aromatic substitution. Each section is supported by detailed, field-proven protocols and mechanistic insights designed to empower researchers in their synthetic endeavors.

Introduction: A Building Block of Strategic Importance